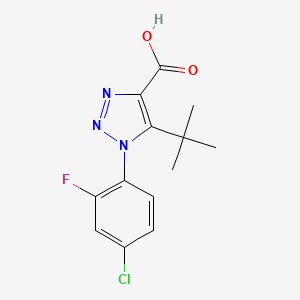

5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Vue d'ensemble

Description

5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with a tert-butyl group, a chloro-fluorophenyl group, and a carboxylic acid group, making it a molecule of interest for various chemical and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1-(4-chloro-2-fl

Activité Biologique

5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1094411-52-5) is a compound characterized by its triazole ring structure and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

- Molecular Formula : C13H13ClFN3O2

- Molecular Weight : 297.71 g/mol

- Structural Features : The compound features a triazole ring, a carboxylic acid group, and halogen substituents (chlorine and fluorine), which are known to enhance biological activity through improved interactions with biological targets .

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. Specifically, this compound has been evaluated for its efficacy against various pathogens:

- Antibacterial Activity : Studies have demonstrated that this compound exhibits notable antibacterial activity against certain Gram-positive and Gram-negative bacteria. The presence of halogen substituents may contribute to its enhanced binding affinity to bacterial enzymes or receptors.

- Antifungal Activity : The compound has also shown potential antifungal properties, making it a candidate for further development as an antifungal agent in agricultural or clinical settings.

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors associated with microbial resistance or tumor growth. Molecular docking studies suggest that the compound can effectively bind to target sites within microbial cells, potentially inhibiting critical metabolic pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Cycloaddition Reactions : Involves the reaction of azides with alkynes in the presence of copper catalysts to form triazoles.

- Substitution Reactions : The introduction of the tert-butyl group and halogenated phenyl moiety is accomplished through nucleophilic substitutions on suitable precursors.

- Carboxylation : The carboxylic acid functionality can be introduced using carbon dioxide under high pressure in the presence of bases or metal catalysts.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-amino-1H-1,2,3-triazole-4-carboxylic acid | Contains an amino group instead of tert-butyl | Known for strong antimicrobial activity |

| 5-methyl-1-(4-chlorophenyl)-1H-1,2,3-triazole | Methyl group instead of tert-butyl | Exhibits different pharmacological profiles |

| 5-(phenyl)-1H-1,2,3-triazole | Lacks halogen substitution | Primarily studied for its anti-inflammatory properties |

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- A study assessing the antimicrobial efficacy of various triazole derivatives found that those with halogen substitutions exhibited increased potency against Mycobacterium tuberculosis strains .

- Another investigation into the structure–activity relationship (SAR) of triazole-containing compounds revealed that modifications to the phenyl ring significantly influenced their antibacterial properties .

Applications De Recherche Scientifique

Medicinal Chemistry

One of the primary applications of 5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is in medicinal chemistry, particularly as a potential therapeutic agent against various diseases.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that triazole derivatives can act on specific molecular targets involved in cancer progression, making this compound a candidate for further development in cancer therapeutics.

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antibiotics or antifungal agents, especially in an era of increasing antibiotic resistance.

Agricultural Applications

In agriculture, the compound's properties make it suitable for use as a fungicide or herbicide. The triazole moiety is known for its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Fungicidal Activity

Research has indicated that compounds with triazole structures can effectively control fungal diseases in crops. The application of this compound could lead to the development of new agricultural products that are both effective and environmentally sustainable.

Material Science

In material science, this compound can be utilized as a building block for synthesizing advanced materials.

Polymer Chemistry

The compound can serve as a precursor for synthesizing polymers with specific properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can enhance material performance in various applications ranging from coatings to electronics.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored various triazole derivatives and their anticancer activities, demonstrating that modifications to the triazole ring significantly affect biological activity.

- Agricultural Efficacy : Research published in Pesticide Biochemistry and Physiology evaluated the fungicidal properties of several triazole compounds on crops affected by common fungal pathogens.

- Polymer Development : A study in Macromolecules showcased how incorporating triazole derivatives into polymer formulations improved thermal stability and mechanical properties.

Propriétés

IUPAC Name |

5-tert-butyl-1-(4-chloro-2-fluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN3O2/c1-13(2,3)11-10(12(19)20)16-17-18(11)9-5-4-7(14)6-8(9)15/h4-6H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDIPLKUMSCHIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=NN1C2=C(C=C(C=C2)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.